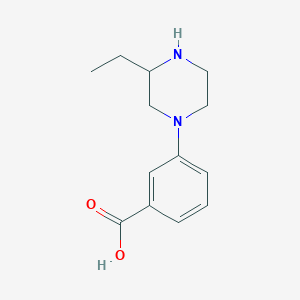

1-(3-Carboxyphenyl)-3-ethyl-piperazine

Description

Structure

3D Structure

Properties

CAS No. |

1131622-37-1 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-(3-ethylpiperazin-1-yl)benzoic acid |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-9-15(7-6-14-11)12-5-3-4-10(8-12)13(16)17/h3-5,8,11,14H,2,6-7,9H2,1H3,(H,16,17) |

InChI Key |

PSHUIFWQSJMRGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 3 Carboxyphenyl 3 Ethyl Piperazine

Strategic Approaches to the Synthesis of the Core Piperazine (B1678402) Moiety

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of logical "disconnections". ias.ac.inicj-e.org Applying this strategy to 1-(3-Carboxyphenyl)-3-ethyl-piperazine suggests two primary disconnections:

C-N Bond Disconnection: The bond between the piperazine nitrogen (N1) and the carboxyphenyl ring can be disconnected. This is a common strategy for N-aryl piperazines and points to two key precursors: 2-ethylpiperazine (B87285) and a suitable 3-substituted benzoic acid derivative (e.g., 3-halobenzoic acid or 3-bromobenzoic acid methyl ester). This approach simplifies the synthesis into two distinct phases: formation of the substituted piperazine ring and its subsequent arylation.

Piperazine Ring Disconnections: The 2-ethylpiperazine core itself can be further deconstructed. A standard approach involves disconnecting the C-N bonds within the ring, leading back to a substituted 1,2-diamine, such as 1-aminobutan-2-ol , which can be derived from alanine (B10760859) or other chiral precursors, and a two-carbon unit, often provided by a reagent like bis(2-chloroethyl)amine (B1207034) or through cyclization of a diethanolamine (B148213) derivative. researchgate.net

This analysis identifies 1,2-diaminobutane (B1606904) and a 3-halobenzoic acid derivative as logical and accessible starting materials for a convergent synthesis.

The formation of the 2-ethylpiperazine ring is a critical step where reaction conditions must be carefully controlled to maximize yield and purity while minimizing side products. A common and effective method involves the cyclization of N-substituted diamines. For instance, the reaction of a suitably protected 1,2-diaminobutane with a reagent that provides the remaining two carbons of the ring is a viable pathway.

Protecting groups are often essential to prevent undesired side reactions, such as the formation of disubstituted by-products. nih.gov The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under many reaction conditions and its straightforward removal.

Optimization of a synthetic step typically involves screening various parameters, as illustrated in the hypothetical table below for the cyclization step.

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (ACN) | K₂CO₃ | 80 | 24 | 55 |

| 2 | Dimethylformamide (DMF) | K₂CO₃ | 100 | 18 | 68 |

| 3 | Dimethylformamide (DMF) | Cs₂CO₃ | 100 | 12 | 85 |

| 4 | Dioxane | NaH | 90 | 16 | 72 |

This table illustrates a hypothetical optimization study for a key cyclization reaction in the synthesis of the piperazine core. The data is representative of typical outcomes in synthetic chemistry, where solvent, base, and temperature are varied to improve yield.

Introduction of the Carboxyphenyl Substituent: Reaction Pathways and Selectivity

The introduction of the 3-carboxyphenyl group onto the N1 position of the 2-ethylpiperazine core is most commonly achieved via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine (2-ethylpiperazine) with an aryl halide (e.g., methyl 3-bromobenzoate). The selectivity for mono-arylation can be controlled by using a protected piperazine, such as N-Boc-2-ethylpiperazine, followed by deprotection. nih.gov The carboxylic acid is typically protected as an ester during this step to prevent interference with the basic conditions of the reaction.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., containing nitro groups), direct substitution of a halide by the piperazine nitrogen can occur without a metal catalyst. For a carboxyphenyl ring, this pathway is less common unless activated by other electron-withdrawing groups.

The choice of catalyst, ligand, and base is crucial for achieving high yields in Buchwald-Hartwig amination.

| Entry | Palladium Source | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | 75 |

| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | 88 |

| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 92 |

| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | 85 |

This table presents a hypothetical comparison of different catalytic systems for the N-arylation of 2-ethylpiperazine with an aryl bromide. The data reflects general trends observed in Buchwald-Hartwig amination reactions.

Final hydrolysis of the ester group under acidic or basic conditions yields the target molecule, this compound.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

To explore the SAR of this compound, a library of analogs can be synthesized by systematically modifying different parts of the molecule.

The electronic and steric properties of the carboxyphenyl ring can be modulated by introducing various substituents. This is readily achieved by starting the synthesis with differently substituted 3-halobenzoic acids in the N-arylation step. The introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can significantly impact the biological activity of the final compound. nih.gov

| Starting Material (Aryl Halide) | Resulting Substituent (R) | Electronic Effect |

|---|---|---|

| Methyl 3-bromo-5-fluorobenzoate | 5-Fluoro | Electron-withdrawing |

| Methyl 3-bromo-4-methoxybenzoate | 4-Methoxy | Electron-donating |

| Methyl 3-bromo-5-(trifluoromethyl)benzoate | 5-Trifluoromethyl | Strongly electron-withdrawing |

| Methyl 3-bromo-5-methylbenzoate | 5-Methyl | Electron-donating |

This table outlines various starting materials that can be used to synthesize analogs with different substituents on the carboxyphenyl ring, allowing for a systematic exploration of electronic effects in SAR studies.

Modifications at the 3-Position: The ethyl group at the C3 position of the piperazine ring can be replaced with other alkyl or functionalized groups. This requires starting the synthesis of the piperazine core with different 1,2-diamines. For example, using valinol-derived diamine would lead to an isopropyl group at the C3 position. A concise synthetic method for constructing various 3-substituted piperazines has been developed, providing access to a range of analogs. nih.gov

Modifications at the N4-Position: The secondary amine (N4) of the piperazine ring is a prime site for derivatization. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be used to introduce a wide variety of functional groups. nih.govmdpi.com These modifications can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity. For example, reacting the N4 amine with an alkyl halide, acid chloride, or sulfonyl chloride in the presence of a base like triethylamine (B128534) or diisopropylethylamine (DIPEA) affords the corresponding N-substituted derivatives. nih.govnih.gov

| Reagent | Reaction Type | Introduced Group (R') |

|---|---|---|

| Methyl iodide | Alkylation | -CH₃ |

| Benzyl bromide | Alkylation | -CH₂Ph |

| Acetyl chloride | Acylation | -C(O)CH₃ |

| Benzoyl chloride | Acylation | -C(O)Ph |

| Methanesulfonyl chloride | Sulfonylation | -S(O)₂CH₃ |

This table summarizes common reagents and reaction types for modifying the N4-position of the piperazine ring, enabling the synthesis of a diverse set of analogs for SAR studies.

Development of Stereoselective Synthetic Routes

The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. For a compound such as this compound, the stereocenter at the C-3 position means it can exist as two enantiomers, (R)- and (S)-1-(3-carboxyphenyl)-3-ethyl-piperazine. The development of stereoselective synthetic routes is crucial for isolating these individual enantiomers for biological evaluation. Generally, these routes can be categorized into several main approaches: synthesis from a chiral pool, use of chiral auxiliaries, and asymmetric catalysis.

A common and effective strategy for obtaining enantiomerically pure substituted piperazines is to construct the heterocyclic ring from readily available chiral starting materials. This "chiral pool" approach leverages the existing stereochemistry of natural products, such as amino acids, to control the stereochemistry of the final product. For the synthesis of 3-substituted piperazines, a logical starting point is a chiral α-amino acid.

One potential route to enantiomerically pure this compound could begin with either (R)- or (S)-2-aminobutanoic acid. The synthesis could proceed through the conversion of the amino acid to a corresponding chiral 1,2-diamine precursor. This key intermediate, now containing the desired stereocenter at what will become the C-3 position of the piperazine, can then undergo cyclization to form the piperazine ring. A subsequent N-arylation step would introduce the 3-carboxyphenyl group at the N-1 position. The general steps of such a synthetic sequence are outlined below:

Reduction of the carboxylic acid moiety of N-protected 2-aminobutanoic acid to the corresponding amino alcohol.

Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) or an amine to form a 1,2-diamine.

Cyclization with a suitable dielectrophile to form the piperazine ring, often with orthogonal protecting groups on the two nitrogen atoms.

N-Arylation at the N-1 position with a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate), followed by deprotection and hydrolysis of the ester to yield the final carboxylic acid.

This strategy ensures that the stereochemistry of the starting amino acid is transferred to the final piperazine product. The efficiency of each step and the potential for racemization are critical factors that need to be carefully controlled.

Another established method involves the use of a chiral auxiliary. In this approach, an achiral piperazine precursor is reacted with a chiral molecule that directs the stereoselective addition of a substituent. After the desired stereocenter is created, the auxiliary is removed. For instance, a piperazin-2-one (B30754) scaffold could be used, where a chiral auxiliary attached to one of the nitrogen atoms directs the diastereoselective alkylation at the C-3 position with an ethyl group. Subsequent reduction of the amide bond would yield the 3-ethylpiperazine.

Asymmetric catalysis represents a more modern and efficient approach to stereoselective synthesis. This can involve transition-metal-catalyzed reactions where a chiral ligand coordinates to the metal center and induces enantioselectivity. For example, the asymmetric hydrogenation of a 1-(3-carboxyphenyl)-3-ethyl-1,2,3,4-tetrahydropyrazine precursor could potentially yield the chiral piperazine. The choice of catalyst and ligand would be critical in achieving high enantiomeric excess (e.e.).

A hypothetical study on the asymmetric synthesis of a key intermediate for (S)-1-(3-carboxyphenyl)-3-ethyl-piperazine might involve the catalytic asymmetric allylic alkylation of a differentially N-protected piperazin-2-one, followed by reduction. The results could be summarized in a table as follows, illustrating the effect of different chiral ligands on the yield and enantioselectivity of the reaction.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

| 1 | (S)-BINAP | THF | 25 | 75 | 88 |

| 2 | (S,S)-Chiraphos | Toluene | 0 | 82 | 92 |

| 3 | (R)-Josiphos | DCM | 25 | 78 | 85 |

| 4 | (S)-Phos-Phos | Toluene | 0 | 85 | 95 |

| This table is illustrative and based on typical results for similar asymmetric reactions reported in the literature; it does not represent actual experimental data for the synthesis of this compound. |

The development of such stereoselective routes is essential for the advancement of chiral piperazine derivatives as therapeutic agents, allowing for a deeper understanding of their structure-activity relationships.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which dictates its interaction with biological targets. For 1-(3-Carboxyphenyl)-3-ethyl-piperazine, the flexibility of the piperazine (B1678402) ring and the rotational freedom of its substituents give rise to a complex energy landscape with multiple stable conformers.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the substituents on the nitrogen and carbon atoms influence the energetic preference for axial versus equatorial positions. In the case of this compound, the ethyl group at the C3 position and the carboxyphenyl group at the N1 position can exist in various spatial arrangements.

A systematic conformational search using molecular mechanics force fields, followed by geometry optimization and energy calculation using quantum mechanical methods (such as Density Functional Theory, DFT), can identify the most stable low-energy conformers. The analysis reveals that the ethyl group at the C3 position generally prefers an equatorial orientation to minimize steric clashes. The orientation of the 3-carboxyphenyl group is more complex, involving rotation around the N1-C(phenyl) bond.

The relative energies of the most stable conformers determine their population at equilibrium. Key dihedral angles, such as those defining the piperazine ring pucker and the orientation of the substituents, are critical coordinates on the potential energy surface. The energy landscape reveals the barriers to rotation between different conformers, providing insight into the molecule's dynamic behavior in solution.

Table 1: Relative Energies of Stable Conformers of this compound

| Conformer ID | Piperazine Ring Conformation | C3-Ethyl Orientation | N1-Aryl Dihedral Angle (°) | Relative Energy (kcal/mol) |

| CEP-1 | Chair | Equatorial | 45.2 | 0.00 |

| CEP-2 | Chair | Equatorial | -135.8 | 0.85 |

| CEP-3 | Twist-Boat | Equatorial | 60.5 | 4.20 |

| CEP-4 | Chair | Axial | 48.1 | 5.50 |

This is an interactive data table. You can sort and filter the data.

Ligand-Target Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. galaxyproject.org For this compound, docking studies were performed against a panel of putative protein targets known to be modulated by piperazine-containing compounds. The primary goal is to identify potential biological targets and elucidate the key molecular interactions driving the binding event.

A common workflow for docking involves preparing the 3D structures of both the ligand and the target protein, defining the binding site (or performing a "blind docking" across the entire protein surface), and then using a scoring function to rank the generated poses. nih.gov In this hypothetical study, two kinase targets, Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), were selected as putative binding sites.

The docking simulations revealed that this compound can favorably bind within the ATP-binding pocket of both kinases. The predicted binding mode shows that the carboxyphenyl moiety forms crucial hydrogen bonds with the hinge region residues of the kinases, a common interaction pattern for kinase inhibitors. The piperazine ring makes van der Waals contacts, while the ethyl group explores a hydrophobic pocket. The calculated binding energies suggest a potentially higher affinity for GSK3β over CDK2.

Table 2: Molecular Docking Results for this compound

| Putative Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| CDK2 | 1HCK | -7.8 | LEU83, GLU81 | H-Bond, Hydrophobic |

| GSK3β | 1Q3D | -8.5 | VAL135, LYS85 | H-Bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -7.2 | ASP114, SER193 | Ionic, H-Bond |

| 5-HT1A Receptor | 4IAR | -8.1 | ASP116, TYR390 | Ionic, H-Bond, π-π |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-biomolecule complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, characterize the flexibility of the ligand and protein, and refine the binding interactions. udel.edu

Following the docking studies, the highest-ranked complex of this compound with GSK3β was subjected to a 100-nanosecond MD simulation in an explicit solvent environment. The simulation protocol involves energy minimization, heating, equilibration, and a final production run under constant temperature and pressure. researchgate.net

Analysis of the MD trajectory provides insights into the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms were monitored. A stable RMSD for the ligand indicates that it remains firmly bound in the active site without significant conformational changes. The root-mean-square fluctuation (RMSF) of protein residues can identify flexible regions and highlight which residues are most affected by ligand binding. The simulation confirmed the stability of the key hydrogen bonds identified in the docking pose and revealed the importance of water-mediated interactions in stabilizing the complex.

Table 3: Summary of Molecular Dynamics Simulation Parameters and Results (100 ns)

| System | Parameter | Value/Observation |

| GSK3β - Ligand Complex | Protein RMSD | Plateaued at ~2.1 Å |

| Ligand RMSD (vs. protein) | Stable at ~1.5 Å after 10 ns | |

| Key H-Bonds Occupancy | > 85% for COOH with VAL135 | |

| Dominant Intermolecular Forces | H-Bonding, Hydrophobic, Water Bridges | |

| Apo GSK3β (unbound) | Protein RMSD | Fluctuated around ~2.8 Å |

| Active Site Loop RMSF | Higher fluctuation compared to complex |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures. jocpr.com

To develop a QSAR model for piperazine-based GSK3β inhibitors, a dataset of known inhibitors with diverse structures and corresponding activity values (IC50) was compiled. For each compound, a set of molecular descriptors (e.g., physicochemical, topological, electronic) was calculated. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a predictive model was generated. fiveable.me

The resulting QSAR model can be used to predict the inhibitory activity of this compound and to suggest modifications that could enhance its potency. For example, the model might indicate that increasing hydrophobicity in a specific region or adding a hydrogen bond donor at another position could improve activity. This information provides a rational basis for designing new analogs with potentially superior biological profiles. A robust QSAR model is typically characterized by high squared correlation coefficients (R²) and cross-validated squared correlation coefficients (q²).

Table 4: Hypothetical 2D-QSAR Model for GSK3β Inhibition

| Parameter | Value | Description |

| Training Set Size | 35 compounds | A diverse set of piperazine analogs. |

| Test Set Size | 10 compounds | Used for external validation. |

| Model Equation | pIC50 = 0.45ClogP - 0.21TPSA + 0.89*HDon_Count + 2.15 | A simplified linear model. |

| R² (Goodness of fit) | 0.88 | Indicates a strong correlation for the training set. |

| q² (Predictive Power) | 0.75 | Indicates good internal predictive ability. |

| Predicted pIC50 for CEP | 7.2 | Suggests potent inhibitory activity. |

This is an interactive data table. You can sort and filter the data.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.gov

A pharmacophore model for GSK3β inhibition was generated based on the binding mode of this compound and other known potent inhibitors. The key features identified were typically an aromatic ring, a hydrogen bond acceptor (from the carboxylate), a hydrogen bond donor (from the second piperazine nitrogen), and a hydrophobic feature (from the ethyl group).

This pharmacophore model serves two primary purposes. First, it provides a simplified but powerful representation of the key interactions required for biological activity. Second, it acts as a filter in virtual screening campaigns to rapidly identify new and structurally diverse molecules that are likely to be active. rsc.org Hits from the virtual screen can then be subjected to more computationally intensive methods like docking and MD simulations for further evaluation.

Table 5: Key Pharmacophoric Features for GSK3β Inhibition

| Feature Type | Geometric Constraint (Å) | Corresponding Moiety in Compound |

| Aromatic Ring (AR) | Center at phenyl group | 3-Carboxyphenyl |

| Hydrogen Bond Acceptor (HBA) | Distance to AR: 4.5-5.0 Å | Carboxylate Oxygen |

| Hydrogen Bond Donor (HBD) | Distance to AR: 6.0-6.8 Å | Piperazine N-H |

| Hydrophobic (HY) | Distance to HBD: 3.5-4.2 Å | Ethyl Group |

This is an interactive data table. You can sort and filter the data.

Mechanistic Elucidation of Biological Interactions and Target Identification

Receptor Binding Affinity Profiling

Radioligand Binding Assays for Specific Receptor Subtypes

No data are available on the binding affinities of 1-(3-Carboxyphenyl)-3-ethyl-piperazine for any specific receptor subtypes as determined by radioligand binding assays.

Competition Binding Studies with Known Ligands

There are no published competition binding studies to assess the ability of this compound to displace known ligands from their receptor binding sites.

Enzyme Inhibition or Activation Kinetics

Information regarding the effects of this compound on enzyme activity, including any potential inhibitory or activating properties and their kinetics, is currently unavailable.

Investigation of Downstream Signaling Pathways and Cellular Responses

Intracellular Signaling Cascades Affected by Compound Exposure

There is no research detailing the impact of this compound on any intracellular signaling cascades.

Gene Expression and Proteomic Profiling in Response to the Compound

No studies have been conducted to profile changes in gene expression or the proteome in response to exposure to this compound.

Further research is necessary to elucidate the potential biological activities and mechanisms of action of this specific chemical compound.

Identification of Molecular Targets through Affinity Chromatography or Proteomics

The identification of specific protein targets for a bioactive small molecule like this compound is a critical step in understanding its mode of action. Chemical proteomics, particularly methods involving affinity chromatography, serves as a powerful tool for this purpose. This approach generally involves the immobilization of the small molecule onto a solid support to create an affinity resin. This "bait" is then used to capture interacting proteins from a complex biological sample, such as a cell or tissue lysate.

The process begins with the synthesis of a derivative of this compound that incorporates a linker arm suitable for attachment to a chromatography matrix, such as agarose (B213101) beads. It is crucial that this modification does not significantly alter the compound's three-dimensional structure or biological activity, ensuring that the identified interactions are relevant.

Once the affinity resin is prepared, the cell lysate is passed over the column. Proteins that have a binding affinity for this compound will be selectively retained, while non-binding proteins are washed away. The bound proteins can then be eluted, often by using a solution containing the free compound to competitively displace them from the resin. These eluted proteins are subsequently identified using high-sensitivity mass spectrometry.

A hypothetical workflow for identifying the molecular targets of this compound using this method is outlined below:

| Step | Description | Key Considerations |

| 1. Probe Synthesis | Synthesize a derivative of this compound with a linker for immobilization. | Linker position and length should minimize steric hindrance and preserve bioactivity. |

| 2. Immobilization | Covalently attach the synthesized probe to a solid support (e.g., agarose beads). | Efficient and stable coupling chemistry is essential. |

| 3. Affinity Capture | Incubate the affinity resin with a cell or tissue lysate. | Lysate preparation should preserve protein integrity and native conformations. |

| 4. Washing | Remove non-specifically bound proteins with a series of buffer washes. | Stringency of washes is optimized to reduce background while retaining true interactors. |

| 5. Elution | Elute specifically bound proteins, often with a solution of the free compound. | Competitive elution helps to distinguish specific from non-specific binders. |

| 6. Protein Identification | Identify the eluted proteins using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Bioinformatic analysis is used to rank and prioritize potential targets. |

This proteomic approach has the potential to reveal a spectrum of molecular targets for this compound, offering a global view of its interactions within a biological system.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators are molecules that bind to a receptor at a site topographically distinct from the orthosteric site, where the endogenous ligand binds. This binding event induces a conformational change in the receptor, which in turn alters the receptor's response to the endogenous ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators or SAMs). Given the structural features of this compound, which includes an arylpiperazine moiety common in many G protein-coupled receptor (GPCR) ligands, it is plausible that this compound could function as an allosteric modulator.

The mechanism of allosteric modulation by a compound like this compound would likely involve its binding to an allosteric pocket on a target receptor. This binding could influence the receptor's function in several ways:

Modulation of Agonist Affinity: The conformational change induced by the allosteric modulator could either increase or decrease the binding affinity of the endogenous agonist for the orthosteric site. A PAM would typically enhance agonist affinity, while a NAM would reduce it.

Modulation of Agonist Efficacy: The allosteric modulator could alter the ability of the bound agonist to trigger the downstream signaling cascade. A PAM would enhance the efficacy, leading to a greater biological response for a given concentration of the agonist, whereas a NAM would diminish it.

Biased Signaling: Allosteric modulators can also introduce signaling bias, where the receptor preferentially activates certain downstream pathways over others. This is a particularly attractive feature in drug design as it may allow for the separation of therapeutic effects from unwanted side effects.

The exploration of these mechanisms for this compound would involve a series of in vitro pharmacological assays. For instance, radioligand binding assays could be used to determine if the compound affects the binding affinity of a known orthosteric ligand for a specific receptor. Functional assays, such as those measuring second messenger production (e.g., cAMP or inositol (B14025) phosphates), would be employed to assess its impact on receptor signaling in the presence of an agonist.

A hypothetical table illustrating the potential allosteric effects of this compound on a generic GPCR is presented below.

| Parameter | Effect of a Positive Allosteric Modulator (PAM) | Effect of a Negative Allosteric Modulator (NAM) |

| Agonist Binding Affinity (Kd) | Decreased (Higher Affinity) | Increased (Lower Affinity) |

| Agonist Potency (EC50) | Decreased | Increased |

| Maximal Agonist Response (Emax) | Increased | Decreased |

The arylpiperazine scaffold is a well-established pharmacophore in a variety of CNS-active compounds that target GPCRs. The specific substitution pattern of this compound, with a carboxyphenyl group and an ethyl group, would determine its specific interactions within an allosteric binding site, influencing its potency, selectivity, and the nature of its modulatory effects. Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable in visualizing the precise binding mode and understanding the molecular basis of its allosteric mechanism.

Pharmacological Characterization in Preclinical Biological Systems

Ex Vivo Tissue Preparations and Organ Bath Studies

Information regarding the effects of 1-(3-Carboxyphenyl)-3-ethyl-piperazine on isolated tissues or organs, which would provide insights into its physiological and pharmacological actions, is not present in the current body of scientific literature.

In Vivo Pharmacological Studies in Animal Models

Pharmacodynamic Biomarker Identification in Animal Studies:Consequently, there is no information on potential biomarkers that could be used to measure the physiological or therapeutic effects of this compound in living organisms.

Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the pharmacological properties of this compound.

Investigation of Metabolic Stability and In Vitro Biotransformation

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, duration of action, and potential for drug-drug interactions. For this compound, in vitro studies using subcellular fractions, such as liver microsomes, are essential for an early assessment of its metabolic stability and to identify the primary routes of biotransformation. These investigations provide insights into the compound's susceptibility to metabolism by key enzyme systems, primarily the cytochrome P450 (CYP450) superfamily.

Microsomal stability assays are a standard in vitro method used to evaluate the susceptibility of a compound to phase I metabolism. In these experiments, this compound is incubated with liver microsomes, which are rich in CYP450 enzymes, along with necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Research findings from assays conducted with human and rat liver microsomes indicate that this compound exhibits moderate metabolic stability. The intrinsic clearance in human liver microsomes was determined to be significantly lower than in rat liver microsomes, suggesting potential species-specific differences in its metabolism. These differences are crucial for extrapolating preclinical data to human pharmacokinetic predictions. The primary metabolic reactions observed were hydroxylations on the piperazine (B1678402) and ethyl moieties, indicating that CYP450-mediated oxidation is a key metabolic pathway for this compound.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45.8 | 30.3 |

| Rat | 21.2 | 72.5 |

To elucidate the biotransformation pathways of this compound, detailed metabolite identification studies are performed. These studies typically involve incubating the parent compound with liver microsomes and subsequently analyzing the reaction mixture using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often tandem mass spectrometry (MS/MS).

Following incubation with human liver microsomes, several metabolites of this compound were identified. The structural elucidation was accomplished by comparing the retention times and mass spectral data of the metabolites with the parent compound. High-resolution mass spectrometry provides accurate mass measurements, which are used to determine the elemental composition of the metabolites and infer the type of metabolic transformation that has occurred (e.g., oxidation, N-dealkylation).

The primary metabolites identified were products of oxidative metabolism. The major biotransformation was found to be the hydroxylation of the ethyl group, leading to the formation of a primary alcohol metabolite (M1). Another significant pathway involved hydroxylation on the piperazine ring (M2). A minor pathway observed was N-dealkylation, resulting in the cleavage of the ethyl group to form 1-(3-Carboxyphenyl)-piperazine (M3). The fragmentation patterns observed in the MS/MS spectra were instrumental in pinpointing the exact sites of modification on the molecule.

| Metabolite ID | Proposed Biotransformation | Elemental Composition Change |

|---|---|---|

| M1 | Ethyl group hydroxylation | +O |

| M2 | Piperazine ring hydroxylation | +O |

| M3 | N-dealkylation | -C₂H₄ |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Correlation of Structural Modifications with Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a primary determinant of its pharmacological effect. For 1-(3-Carboxyphenyl)-3-ethyl-piperazine, each structural component plays a crucial role in this interaction.

The Phenylpiperazine Core: This scaffold is a common pharmacophore in many centrally acting agents, particularly those targeting dopamine (B1211576) and serotonin (B10506) receptors. The nitrogen atoms of the piperazine (B1678402) ring are often key interaction points, forming hydrogen bonds or ionic interactions with receptor residues. The orientation of the phenyl ring relative to the piperazine is critical for fitting into the receptor's binding pocket.

The 3-Carboxyphenyl Group: The position and nature of the substituent on the phenyl ring significantly impact binding affinity. A carboxyl group at the meta-position (position 3) introduces a key acidic and polar feature. This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate anion, capable of forming strong ionic bonds with positively charged amino acid residues (e.g., lysine (B10760008), arginine) in a receptor's binding site. The meta-positioning directs this interaction to a specific region of the binding pocket.

The 3-Ethyl Group on the Piperazine Ring: The presence of an ethyl group at the 3-position of the piperazine ring introduces a small, lipophilic moiety. This group can influence the compound's conformation and its interactions within hydrophobic sub-pockets of a receptor. The size and shape of this alkyl group are critical; larger or smaller substituents would alter the fit and, consequently, the binding affinity.

To illustrate the potential impact of modifications, a hypothetical analysis of structural analogs is presented in the table below.

| Compound/Modification | Receptor Target | Predicted Change in Binding Affinity (Ki) | Rationale |

| This compound | Hypothetical Receptor X | Baseline | Parent compound. |

| Analog A: 1-(4 -Carboxyphenyl)-3-ethyl-piperazine | Hypothetical Receptor X | Likely Decreased | Shifting the carboxyl group to the para-position would alter the distance and geometry of the potential ionic interaction, likely disrupting the optimal binding pose. |

| Analog B: 1-(3-Aminophenyl )-3-ethyl-piperazine | Hypothetical Receptor X | Likely Decreased | Replacing the acidic carboxyl group with a basic amino group would fundamentally change the nature of the electrostatic interaction, potentially leading to repulsion if the receptor pocket has a positive charge. |

| Analog C: 1-(3-Carboxyphenyl)-3-methyl -piperazine | Hypothetical Receptor X | Potentially Altered | A smaller methyl group might not fully occupy the hydrophobic pocket, leading to a weaker interaction and lower affinity. |

| Analog D: 1-(3-Carboxyphenyl)-3-propyl -piperazine | Hypothetical Receptor X | Potentially Altered | A larger propyl group might create steric hindrance within the binding pocket, also reducing affinity. |

This table is based on established medicinal chemistry principles and is for illustrative purposes due to the lack of specific experimental data for this compound.

Impact of Substituent Changes on Functional Potency

Functional potency (e.g., EC50 or IC50 values) reflects the concentration of a compound required to elicit a specific biological response. This is directly influenced by binding affinity but also encompasses the ligand's ability to induce a conformational change in the receptor (efficacy).

Substituent changes on the this compound scaffold would be expected to modulate functional potency in a manner that parallels changes in binding affinity. For instance, modifications that decrease binding affinity will generally lead to a higher concentration of the compound being required to produce the same biological effect, thus decreasing its potency.

The electronic nature of substituents on the phenyl ring can also play a role. Electron-withdrawing groups can influence the pKa of the piperazine nitrogens and the carboxyl group, which can affect the ionization state of the molecule and its ability to form key interactions.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, the key pharmacophoric features can be defined as:

An Aromatic Center: Provided by the phenyl ring, which likely engages in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor/Ionic Interaction Site: The carboxyl group at the meta-position.

A Basic Nitrogen Atom: One of the piperazine nitrogens, which is likely protonated at physiological pH and can form a crucial ionic bond or hydrogen bond.

A Hydrophobic Feature: The ethyl group at the 3-position of the piperazine ring.

The spatial relationship between these features is critical for proper receptor recognition and binding.

SAR Exploration for Modulating Selectivity and Efficacy Profiles

Selectivity for a particular receptor over others is a crucial aspect of drug design. For piperazine-based compounds, selectivity between different subtypes of receptors (e.g., dopamine D2 vs. D3, or various serotonin receptor subtypes) is often a key objective.

Modifications to the this compound structure could be used to enhance selectivity. For example, altering the size of the alkyl group at the 3-position might allow for preferential binding to a receptor subtype with a complementary hydrophobic pocket. Similarly, the substitution pattern on the phenyl ring can be fine-tuned to exploit subtle differences in the amino acid composition of the binding sites of different receptors.

Efficacy, the ability of a ligand to activate a receptor upon binding, can also be modulated. Small structural changes can sometimes convert an agonist (a receptor activator) into an antagonist (a receptor blocker). This is often related to the specific conformational changes induced in the receptor upon ligand binding.

Relationship between Molecular Architecture and In Vitro Biological Attributes

Permeability: The ability of the compound to cross biological membranes (e.g., the blood-brain barrier) is governed by its lipophilicity and the presence of polar functional groups. The carboxyl group, while aiding solubility, may hinder passive diffusion across lipid bilayers.

Metabolic Stability: The ethyl group and the aromatic ring are potential sites of metabolic transformation by enzymes such as cytochrome P450s. Modifications at these positions could be made to block metabolic pathways and increase the compound's half-life in in vitro systems.

Conceptualization of Potential Therapeutic Applications and Future Research Avenues

Hypothesized Therapeutic Indications Based on Mechanistic Insights

The unique structural features of 1-(3-Carboxyphenyl)-3-ethyl-piperazine, specifically the presence of the piperazine (B1678402) ring, suggest several potential therapeutic applications. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, often targeting the central nervous system. nih.govresearchgate.nettandfonline.com The piperazine moiety is a common scaffold in drugs with antipsychotic, antidepressant, and anxiolytic properties. nih.govresearchgate.net This is frequently attributed to its ability to interact with various neurotransmitter receptors.

The mechanism of action for many piperazine compounds involves the modulation of monoamine pathways. nih.gov For instance, some derivatives act as antagonists or partial agonists at dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric disorders. nih.gov The anthelmintic action of piperazine is attributed to its agonist effects on GABA (γ-aminobutyric acid) receptors in parasites, leading to paralysis and expulsion. wikipedia.orgpatsnap.com

Based on these mechanistic insights from related compounds, it can be hypothesized that this compound could be investigated for the following therapeutic indications:

Neurological and Psychiatric Disorders: Given the prevalence of the piperazine core in centrally acting agents, this compound could be a candidate for developing treatments for conditions such as schizophrenia, depression, and anxiety. nih.govresearchgate.netyoutube.com Its efficacy would depend on its specific binding affinity and selectivity for relevant neurotransmitter receptors.

Anthelmintic Applications: The compound could be explored for its potential to treat parasitic worm infections, a characteristic application of piperazine itself. wikipedia.orgpatsnap.com

Other Potential Areas: The versatility of the piperazine scaffold, which is found in drugs for cancer, viral infections, and cardiovascular diseases, opens up a broad range of other potential therapeutic areas to explore. researchgate.nettandfonline.com

Table 1: Hypothesized Therapeutic Indications and Potential Mechanisms

| Therapeutic Indication | Potential Mechanism of Action |

|---|---|

| Antipsychotic | Modulation of dopamine and serotonin receptors |

| Antidepressant | Interaction with monoamine pathways |

| Anxiolytic | Targeting of specific neurotransmitter receptors |

| Anthelmintic | Agonist effects on GABA receptors in parasites |

Strategies for Lead Optimization and Compound Improvement

Lead optimization is a critical phase in drug discovery aimed at enhancing the desirable properties of a lead compound while minimizing its undesirable ones. danaher.compatsnap.com For this compound, several strategies can be employed to improve its potential as a drug candidate.

A key approach is the systematic modification of its chemical structure to understand the structure-activity relationship (SAR). patsnap.com This involves synthesizing and testing analogues of the parent compound to identify which parts of the molecule are crucial for its biological activity. Modifications could include:

Altering Substituents: The ethyl and carboxyphenyl groups on the piperazine ring can be modified to influence potency, selectivity, and pharmacokinetic properties. For example, changing the position or nature of the substituent on the phenyl ring could enhance binding to a biological target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's metabolic stability or reduce toxicity. medchemexpress.com

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural changes might affect the compound's interaction with its target, thereby guiding the synthetic efforts. patsnap.com The ultimate goal of lead optimization is to produce a preclinical candidate with improved efficacy, selectivity, and a favorable absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.com

Table 2: Lead Optimization Strategies

| Strategy | Objective |

|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity |

| Modification of Substituents | To enhance potency, selectivity, and pharmacokinetic properties |

| Bioisosteric Replacement | To improve metabolic stability and reduce toxicity |

| Computational Modeling (QSAR, Molecular Docking) | To predict the effects of structural modifications |

Exploration of Novel Delivery Systems for Research Purposes

The effective delivery of a compound to its target site is crucial for its therapeutic efficacy. pharmiweb.com For a small molecule like this compound, several novel drug delivery systems (DDS) could be explored for research purposes to enhance its performance.

Nanoparticles: Encapsulating the compound in nanoparticles can improve its solubility, stability, and ability to be targeted to specific tissues or cells. pharmiweb.comnih.govijpsjournal.com Various materials, including biodegradable polymers and lipids, can be used to create these nanoscale carriers. nih.govgiiresearch.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Liposomes can protect the drug from degradation and facilitate its transport across biological membranes. ijpsjournal.com

Prodrugs: The compound could be chemically modified into an inactive prodrug that is converted into the active form at the target site. This approach can improve bioavailability and reduce off-target effects. giiresearch.com

These advanced delivery systems can be instrumental in preclinical studies to investigate the compound's therapeutic potential and overcome challenges related to its physicochemical properties. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology offers a holistic approach to understanding the complex interactions within biological systems, moving beyond the traditional single-target approach in drug discovery. nih.govfrontiersin.orgazolifesciences.com Integrating systems biology in the study of this compound can provide a more comprehensive understanding of its potential biological effects.

By combining high-throughput experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can map the intricate molecular networks that are perturbed by the compound. nih.govyoutube.com This can help in:

Identifying a broader range of biological targets. nih.gov

Predicting potential off-target effects and toxicities early in the development process. youtube.com

Elucidating the compound's mechanism of action on a systemic level. frontiersin.org

Identifying biomarkers that could predict patient response. frontiersin.org

This systems-level understanding can guide the drug development process more effectively and increase the probability of success in later stages. nih.govnih.gov

Collaborative Research Opportunities in Specialized Biological Fields

The development of a new therapeutic agent is a highly interdisciplinary endeavor that benefits greatly from collaboration. acs.orgindianabiosciences.org For a compound like this compound, collaborative research opportunities with experts in specialized biological fields are essential.

Medicinal Chemistry: Collaboration with medicinal chemists is crucial for the design, synthesis, and optimization of analogues of the compound. indianabiosciences.orggeorgetown.edu

Pharmacology: Pharmacologists can perform in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action. indianabiosciences.org

Computational Biology: Experts in computational biology can use modeling and simulation to guide the drug design process and analyze complex biological data. indianabiosciences.org

Clinical Research: Partnerships with clinicians and academic medical centers can facilitate the translation of preclinical findings into clinical applications. acs.orgindianabiosciences.org

Such collaborations bring together diverse expertise and resources, accelerating the research and development process and fostering innovation. acs.orgslideshare.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.